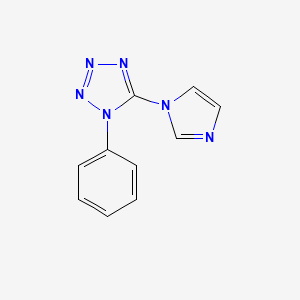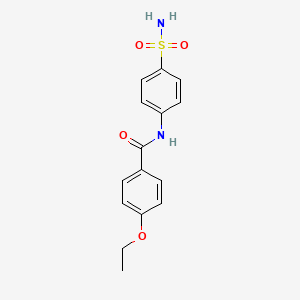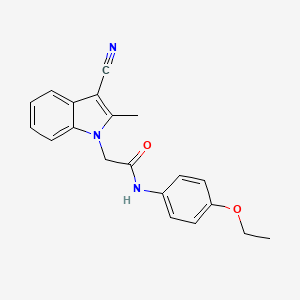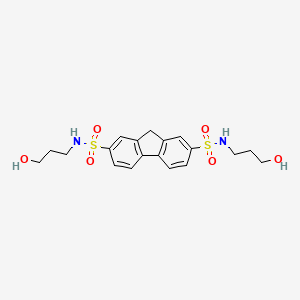
5-(1H-imidazol-1-yl)-1-phenyl-1H-1,2,3,4-tetraazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1H-imidazol-1-yl)-1-phenyl-1H-1,2,3,4-tetraazole is a heterocyclic compound that features both an imidazole and a tetraazole ring.
Applications De Recherche Scientifique
5-(1H-imidazol-1-yl)-1-phenyl-1H-1,2,3,4-tetraazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-imidazol-1-yl)-1-phenyl-1H-1,2,3,4-tetraazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of imidazole derivatives with phenyl-substituted hydrazines, followed by cyclization to form the tetraazole ring . The reaction conditions often include the use of catalysts such as nickel or rhodium, and the process may require specific temperatures and solvents to achieve optimal yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(1H-imidazol-1-yl)-1-phenyl-1H-1,2,3,4-tetraazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Halogenated reagents, organometallic compounds; conditions vary based on the specific reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds .
Comparaison Avec Des Composés Similaires
Imidazole: A simpler heterocyclic compound with a wide range of applications in pharmaceuticals and materials science.
Tetrazole: Another heterocyclic compound known for its use in pharmaceuticals and as a ligand in coordination chemistry.
Uniqueness: 5-(1H-imidazol-1-yl)-1-phenyl-1H-1,2,3,4-tetraazole is unique due to its combination of imidazole and tetraazole rings, which confer distinct chemical properties and reactivity. This dual-ring structure allows for a broader range of applications and interactions compared to its simpler counterparts .
Propriétés
IUPAC Name |
5-imidazol-1-yl-1-phenyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6/c1-2-4-9(5-3-1)16-10(12-13-14-16)15-7-6-11-8-15/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTZRSISYPNVNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5576364.png)




![ethyl 5-{[(1-benzofuran-2-ylcarbonyl)oxy]methyl}-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B5576409.png)

![3',5'-DIETHYL 1',2',6'-TRIMETHYL-1',4'-DIHYDRO-[2,4'-BIPYRIDINE]-3',5'-DICARBOXYLATE](/img/structure/B5576417.png)
![4-(3-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5576418.png)
![(2E)-N-[4-(acetylamino)phenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B5576425.png)
![3-({4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5576429.png)
![4-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-3-methyl-1-(3-methylbenzyl)piperazin-2-one](/img/structure/B5576439.png)
![7-isopropyl-5-{[2-(1-piperidinylmethyl)-1,4-oxazepan-4-yl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5576444.png)
